molecular formula C20H23NO B2492140 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 179482-90-7

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B2492140
CAS RN: 179482-90-7
M. Wt: 293.41
InChI Key: PTPIUVVGLSXHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves multi-step organic reactions, including Mannich condensation and Grignard reactions, to introduce various functional groups into the bicyclic skeleton. One study describes the synthesis and conformational analysis of esters derived from a similar compound, showcasing the use of IR, 1H, and 13C NMR spectroscopy for structural elucidation (Diez et al., 1991). Another example is the synthesis of chiral chemzymes from related structures, highlighting the role of specific stereochemistry in catalytic activity (Corey et al., 1989).

Molecular Structure Analysis

The molecular structure of derivatives shows a preferred chair-envelope conformation, with phenethyl and hydroxy groups positioned equatorially to the piperidine ring, as revealed by X-ray crystallography and NMR spectroscopy. The absolute configuration and structure of isomeric forms have been established, illustrating the significance of intermolecular interactions and the stereoelectronic effects in defining the molecule's 3D conformation (Brzezinski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include functional group transformations, such as esterification and carbamation. These modifications significantly impact the compound's chemical properties, such as reactivity and interaction with biological targets. For instance, the synthesis of benzimidazole, thiazole, and benzothiazole carbamates from related structures demonstrates the compound's versatility in chemical modifications (Iriepa & Bellanato, 2011).

Scientific Research Applications

Neurokinin Receptor Antagonists

1-Phenyl-8-azabicyclo[3.2.1]octane ethers, closely related to 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, have been identified as NK(1) receptor antagonists. These compounds exhibit high affinity for NK(1) receptors and demonstrate prolonged action in vivo. Modifications in their structure, such as the addition of an alpha-methyl substituent, enhance their selectivity, particularly regarding the hERG channel (Huscroft et al., 2006).

Conformational Studies

Studies on 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, similar to this compound, have provided insights into their structural and conformational properties. These compounds typically exhibit a chair-envelope conformation in various solvents, with the phenethyl and hydroxy groups in equatorial positions relative to the piperidine ring. This research is crucial for understanding the stereoelectronic effects and molecular interactions of such compounds (Diez et al., 1991).

Synthesis and Pharmacology

The synthesis of 8-substituted isotropanes, which are structurally similar to this compound, has led to the discovery of potent inhibitors for dopamine and serotonin transporters. These compounds provide valuable insights into the development of specific treatments for conditions like cocaine abuse. The study highlights the importance of structural orientation for binding potency and selectivity (Kim, Schweri, & Deutsch, 2003).

Safety and Hazards

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and it is harmful if swallowed . It may also cause respiratory irritation .

properties

IUPAC Name

8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-9-5-2-6-10-17)13-18-11-12-19(14-20)21(18)15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPIUVVGLSXHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of phenylmagnesium bromide in ether (3 M, 2.3 mL) was added dropwise to a solution of 8-benzyl-8-aza-bicyclo[3.2.1]octan-3-one (1.0 g, 4.6 mmol) in THF (20 mL) that had been cooled to 0° C. The mixture was stirred for 3 hours and a solution of saturated aqueous ammonium chloride was added and the products extracted into diethyl ether, dried over sodium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was purified by flash chromatography on silica eluting with 10-30% ethyl acetate/hexane. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.5 g) as an oil. LCMS m/z 294.4 [M+H]+. R.T.=2.59 min (Analytical Method 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.80 g of the entitled compound was obtained as a white powder in the same manner as in Production Example 8-3, for which, however, benzyl 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylate and phenylmagnesium bromide were used in place of tert-butyl 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylate and the lithium reagent prepared from and 2-bromobenzyl alcohol and n-butyllithium-hexane solution used in Production Example 8-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.